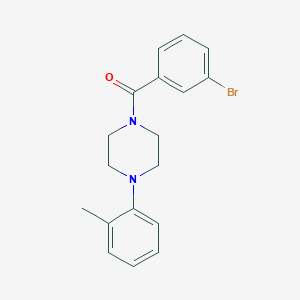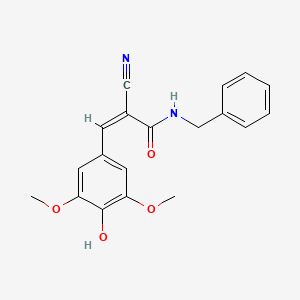
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide, also known as PHA-848125, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzohydrazide derivatives and has been shown to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs).
Mecanismo De Acción
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide exerts its inhibitory activity against CDKs by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been shown to selectively inhibit CDK2 and CDK4, which are key regulators of the G1/S transition in the cell cycle.
Biochemical and Physiological Effects
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been shown to exhibit synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide is its potent inhibitory activity against CDKs, which makes it a potential candidate for cancer therapy. However, one of the limitations of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide. One potential direction is to investigate its potential therapeutic applications in other diseases such as neurodegenerative disorders. Another potential direction is to develop more potent and selective CDK inhibitors based on the structure of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide. Additionally, the development of more effective drug delivery systems could enhance the efficacy of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide in vivo.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide involves the reaction of 5-chloro-2-methoxybenzoic acid with phenylacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against CDKs, which are key regulators of the cell cycle. CDKs are overexpressed in many types of cancer, making them attractive targets for cancer therapy. 5-chloro-2-methoxy-N'-(phenylacetyl)benzohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N'-(2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-7-12(17)10-13(14)16(21)19-18-15(20)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHKNLJMZIZZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

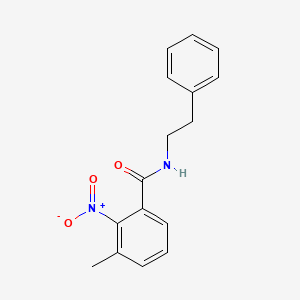
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
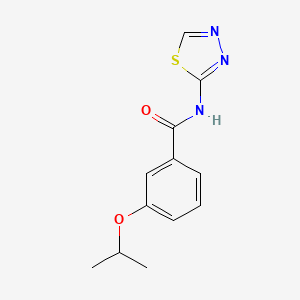
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)


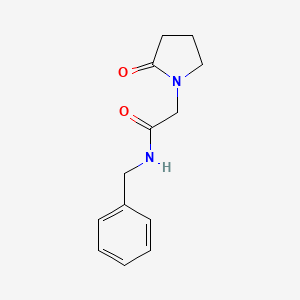
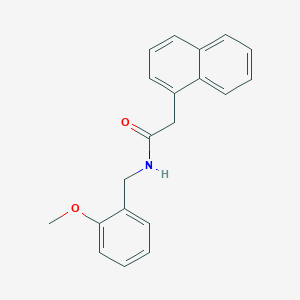

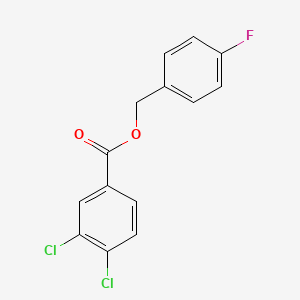
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)
